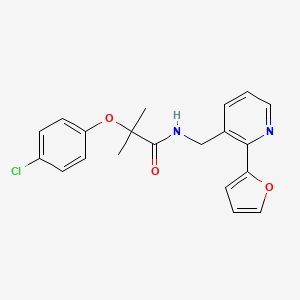

![molecular formula C14H10F3N3 B2785506 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 428833-40-3](/img/structure/B2785506.png)

2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Molecular Structure Analysis

The molecular formula of “this compound” is C20H11F6N3O . Its molar mass is 423.318 g/mol . The structure includes a pyrazolo[1,5-a]pyrimidine core with phenyl and trifluoromethyl substituents .Physical And Chemical Properties Analysis

The melting point of a similar compound was found to be 251 °C . The IR, NMR, and MS data provide information about the functional groups, connectivity of atoms, and molecular weight .Scientific Research Applications

Anti-inflammatory and Antimicrobial Properties

A series of compounds, including 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives, were studied for their anti-inflammatory and antimicrobial activities. One of the compounds showed anti-inflammatory activity comparable to standard drugs, indicating potential for pharmaceutical applications in treating inflammation. Additionally, some compounds demonstrated promising antimicrobial activity against Gram-positive bacteria and fungi, suggesting their use in combating microbial infections (Aggarwal et al., 2014).

Synthesis and Characterization of Derivatives

Various studies have focused on the synthesis and characterization of this compound derivatives. These include the synthesis of 6-arylsubstituted derivatives and their characterization through IR and NMR, highlighting the compound's versatility and potential for further functionalization in medicinal chemistry and material science (Xu Li-feng, 2011).

Optical Properties and Thermal Stability

The optical absorption and emission properties of certain derivatives, including those with electron-donor and -withdrawing groups, were investigated. This research is significant for the potential application of these compounds in optoelectronics and as fluorescence markers. The study also assessed their thermal stability, providing valuable data for their potential use in various temperature-sensitive applications (Stefanello et al., 2022).

Novel Synthesis Methods

Innovative synthesis methods for creating derivatives of this compound have been developed. These include efficient two-step synthesis processes and solvent-free methods, contributing to the advancement of green chemistry practices in the pharmaceutical industry (Jismy et al., 2018).

Potential in Chemotherapy and Drug Design

Pyrazolo[1,5-a]pyrimidine derivatives, including the subject compound, have been reported for their potential applications in chemotherapy, particularly in AIDS treatment. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it a valuable target in drug design due to its pharmacological and therapeutic potentials (Ajani et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

By inhibiting CDK2, this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . In the context of cancer cells, this can result in the inhibition of tumor growth .

Pharmacokinetics

In silico admet studies suggest that it hassuitable pharmacokinetic properties

Result of Action

The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression . This can result in apoptosis induction within cells, particularly in cancer cells . Therefore, this compound shows potential as a therapeutic agent for cancer treatment .

properties

IUPAC Name |

2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3/c1-9-7-13-18-11(10-5-3-2-4-6-10)8-12(14(15,16)17)20(13)19-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXGXKFVWZXAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2785424.png)

![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)

![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)

![3-[4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2785434.png)

![3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2785435.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2785442.png)

![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)